molecular formula C22H29N5O3S B2407910 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone CAS No. 2034448-73-0

(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone

Cat. No. B2407910
CAS RN: 2034448-73-0
M. Wt: 443.57
InChI Key: UFFXDMITLUGWGG-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzyl cyanides . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Scientific Research Applications

Antiviral Activity

The compound’s antiviral properties have been investigated. For instance:

Anti-HIV Potential

Researchers have explored the compound’s potential as an anti-HIV agent. Molecular docking studies revealed promising interactions, positioning it as a candidate for further investigation .

Antileishmanial and Antimalarial Effects

The compound’s pyrazole-bearing moiety contributes to its pharmacological effects. Some hydrazine-coupled pyrazoles were synthesized and evaluated for antileishmanial and antimalarial activities .

Therapeutic Applications

While more research is needed, the compound’s unique structure suggests it may have broader therapeutic applications. Its diverse biological activities make it an exciting candidate for further exploration in drug development.

properties

IUPAC Name

[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O3S/c1-24-21(16-20(23-24)17-4-5-17)25-12-14-26(15-13-25)22(28)18-6-8-19(9-7-18)31(29,30)27-10-2-3-11-27/h6-9,16-17H,2-5,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFXDMITLUGWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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